molecular formula C21H25FN4 B5408499 6-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]nicotinonitrile

6-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]nicotinonitrile

Cat. No.: B5408499
M. Wt: 352.4 g/mol
InChI Key: NMMJNXNSJJWUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]nicotinonitrile, also known as ABT-594, is a synthetic compound that belongs to the class of nicotinic acetylcholine receptor agonists. It was first synthesized in 1996 by Abbott Laboratories and has since been the subject of extensive scientific research due to its potential therapeutic applications.

Mechanism of Action

6-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]nicotinonitrile acts as a potent agonist of the alpha4beta2 subtype of nicotinic acetylcholine receptors, which are widely distributed throughout the central nervous system. Activation of these receptors leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the modulation of pain and addiction.
Biochemical and Physiological Effects:
This compound has been shown to produce potent analgesic effects in preclinical studies, with a mechanism of action that is distinct from traditional opioid analgesics. It also has a lower potential for abuse and addiction compared to opioids. In addition, this compound has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]nicotinonitrile in lab experiments is its high potency and selectivity for nicotinic acetylcholine receptors, which allows for precise modulation of neurotransmitter release. However, one limitation is the lack of clinical data on its safety and efficacy in humans, which may limit its potential for therapeutic use.

Future Directions

Future research on 6-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]nicotinonitrile could focus on the development of more potent and selective analogs with improved pharmacokinetic properties. It could also investigate the potential use of this compound in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, research could explore the potential use of this compound in combination with other drugs for the treatment of chronic pain and addiction.

Synthesis Methods

The synthesis of 6-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]nicotinonitrile involves a multi-step process that includes the reaction of 4-fluorobenzyl chloride with 4-isopropyl-1,4-diazepane to form the intermediate 4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepane. This intermediate is then reacted with nicotinonitrile to produce this compound.

Scientific Research Applications

6-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]nicotinonitrile has been extensively studied for its potential use as a therapeutic agent in the treatment of chronic pain conditions such as neuropathic pain, inflammatory pain, and cancer pain. It has also been investigated for its potential use in smoking cessation therapy due to its ability to activate nicotinic acetylcholine receptors in the brain.

Properties

IUPAC Name

6-[4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4/c1-16(2)20-15-26(21-9-6-18(12-23)13-24-21)11-3-10-25(20)14-17-4-7-19(22)8-5-17/h4-9,13,16,20H,3,10-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMJNXNSJJWUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCCN1CC2=CC=C(C=C2)F)C3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.